molecular formula C19H19N3 B8548173 1-(1-benzhydrylazetidin-3-yl)-1H-imidazole CAS No. 153836-43-2

1-(1-benzhydrylazetidin-3-yl)-1H-imidazole

Cat. No.: B8548173
CAS No.: 153836-43-2
M. Wt: 289.4 g/mol
InChI Key: HJNMURUFTHCDES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-benzhydrylazetidin-3-yl)-1H-imidazole is a complex organic compound that features both an azetidine and an imidazole ring. The presence of these two functional groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzhydrylazetidin-3-yl)-1H-imidazole typically involves multiple steps. One common method starts with the preparation of 1-(Diphenylmethyl)-3-azetidinyl methanesulfonate. This is achieved by reacting 1-benzhydrylazetidin-3-ol with methanesulfonyl chloride in the presence of triethylamine and acetonitrile at low temperatures . The resulting intermediate is then subjected to further reactions to introduce the imidazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of scaling up laboratory procedures to industrial scales would apply, including optimization of reaction conditions, purification processes, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

1-(1-benzhydrylazetidin-3-yl)-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized under specific conditions.

    Reduction: The imidazole ring can be reduced to form different derivatives.

    Substitution: Both the azetidine and imidazole rings can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring may yield azetidinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(1-benzhydrylazetidin-3-yl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-benzhydrylazetidin-3-yl)-1H-imidazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its azetidine and imidazole rings. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its azetidine and imidazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile molecule for various applications in research and industry.

Properties

CAS No.

153836-43-2

Molecular Formula

C19H19N3

Molecular Weight

289.4 g/mol

IUPAC Name

1-(1-benzhydrylazetidin-3-yl)imidazole

InChI

InChI=1S/C19H19N3/c1-3-7-16(8-4-1)19(17-9-5-2-6-10-17)22-13-18(14-22)21-12-11-20-15-21/h1-12,15,18-19H,13-14H2

InChI Key

HJNMURUFTHCDES-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N4C=CN=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3.20 g of imidazole in 25 ml of dimethylformamide was added to 2.10 g of a suspension of sodium hydride (as a 55% w/w dispersion in mineral oil) in 25 ml of dimethylformamide, whilst ice-cooling. The mixture was then stirred at room temperature for 1 hour. A solution of 5.00 g of 1-benzhydryl-3-methanesulfonyloxyazetidine in 50 ml of dimethylformamide was then added to the mixture, after which the mixture was stirred at 70° C. for 17 hours. At the end of this time, the reaction mixture was diluted with ethyl acetate and washed with water and with an aqueous solution of sodium chloride, in that order. The ethyl acetate layer was then dried over anhydrous magnesium sulfate and concentrated by evaporation under reduced pressure. The resulting residue was subjected to silica gel column chromatography to obtain 2.88 g of the title compound, as a powder, from the fraction obtained by elution with a 95:5 by volume mixture of ethyl acetate and methanol.
Quantity
3.2 g
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.